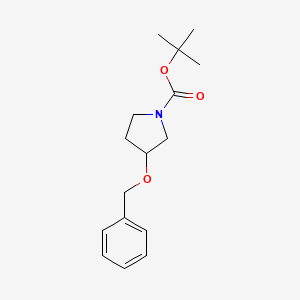

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate

Descripción general

Descripción

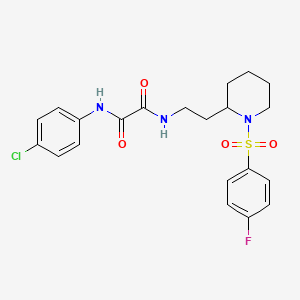

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is an organic compound with the CAS Number: 127342-21-6 . It has a molecular weight of 277.36 . The compound is typically used as a biochemical reagent .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a solid or semi-solid or lump or liquid at room temperature .Aplicaciones Científicas De Investigación

Metabolic Pathways Investigation

Research conducted by Prakash et al. (2008) explored the metabolism of a compound containing a tert-butyl group, similar to tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate, focusing on its oxidation and C-demethylation mediated by cytochrome P450 enzymes. This study provides essential insights into the metabolic pathways of drugs with tert-butyl groups, aiding in the development of safer and more effective pharmacological agents Prakash et al., 2008.

Advances in Amino Acid Derivatives Synthesis

Leban and Colson (1996) demonstrated the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form pyrrolidine analogs. This work highlights a methodological advancement in synthesizing amino acid derivatives, relevant for developing novel pharmaceuticals and peptides Leban & Colson, 1996.

Pyrrolidine Derivatives Synthesis

An unexpected finding by Meetsma et al. (1996) in the synthesis of a tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrolidine-N-carboxylate demonstrates the versatility of tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate derivatives in organic synthesis. This research provides valuable insights into the structural characteristics of pyrrolidine derivatives Meetsma et al., 1996.

Singlet Oxygen Reactions for Prodigiosin Synthesis

Wasserman et al. (2004) investigated the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, yielding precursors for prodigiosin, a compound with significant biological activity. This study underscores the potential of tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate derivatives in synthesizing biologically active molecules Wasserman et al., 2004.

Radical Reactions with Phenols

Research by Das et al. (1981) on tert-butoxy radicals' reactions with phenols, comparing them to carbonyl triplets, provides foundational knowledge on the reactivity of tert-butyl groups under radical conditions. This research is relevant for understanding the chemical behavior of compounds like tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate in various synthetic contexts Das et al., 1981.

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 3-phenylmethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPVESSAGLHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)

![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)

![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)

![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)